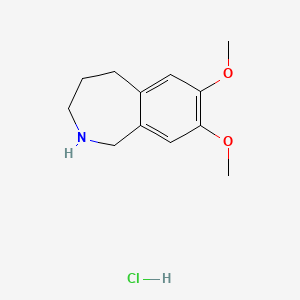

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

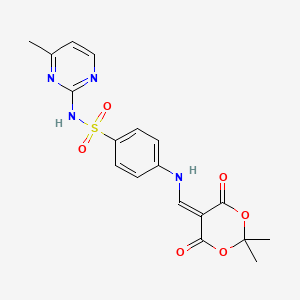

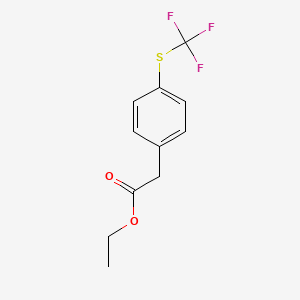

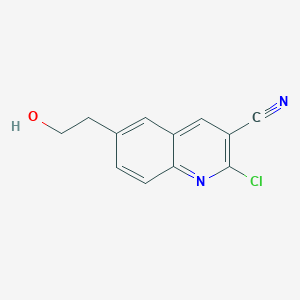

“7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl” is a chemical compound with the CAS Number: 14165-90-3 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10 (9)8-12 (11)15-2;/h7-8,13H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a melting point range of 243-245 degrees Celsius . It appears as a powder at room temperature .Scientific Research Applications

Chemistry and Biological Activity

Benzazepine derivatives, including those structurally related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl, have been extensively studied for their diverse biological activities. For instance, the chemistry and biological activity of new 3-benzazepines have been summarized, highlighting their cytotoxicity against human leukemia cells, ability to produce radicals, and interactions with DNA. These compounds have also shown potential in reversing multidrug resistance (MDR) in cancer cells, indicating their utility in enhancing the efficacy of chemotherapy agents (Kawase, Saito, & Motohashi, 2000).

Potential Pharmacological Applications

The pharmacological properties of benzazepine derivatives extend to potential applications in treating neurological disorders. The review on 1,5-benzoxazepines underscores their interesting pharmacological properties, including interactions with G-protein-coupled receptors, which could be leveraged in developing new treatments for Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Synthetic and Mechanistic Insights

Further insights into the synthetic and mechanistic aspects of benzazepines can be gleaned from studies on 2,3-benzodiazepine-related compounds. Such research not only explores the synthesis of these derivatives but also their potential as new medicines against diseases lacking current effective treatments (Földesi, Volk, & Milen, 2018).

Environmental and Antimicrobial Applications

The environmental fate and transformation of benzodiazepines have been studied, revealing the persistence of these compounds in water treatment processes and their potential as emerging environmental contaminants. This research highlights the importance of understanding the environmental impact and degradation pathways of benzazepine derivatives (Kosjek et al., 2012). Additionally, the antimicrobial properties of benzoxazinoids, which share a structural motif with benzazepines, suggest the potential of these compounds in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Safety and Hazards

properties

IUPAC Name |

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2;/h6-7,13H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMSPHIWFPTHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCCC2=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)

![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)